Methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate
CAS No.: 2416218-79-4
Cat. No.: VC4428236
Molecular Formula: C9H13ClO3
Molecular Weight: 204.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416218-79-4 |
|---|---|
| Molecular Formula | C9H13ClO3 |
| Molecular Weight | 204.65 |
| IUPAC Name | methyl (1R,3S)-3-(2-chloroacetyl)-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C9H13ClO3/c1-9(2)6(5(11)4-10)7(9)8(12)13-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1 |
| Standard InChI Key | LAIZJMBDBAKCOZ-BQBZGAKWSA-N |
| SMILES | CC1(C(C1C(=O)OC)C(=O)CCl)C |
Introduction
Molecular and Stereochemical Characteristics
The compound’s defining feature lies in its bicyclic structure, where the cyclopropane ring is fused with a methyl ester at position 1 and a 2-chloroacetyl group at position 3. The (1R,3S) configuration establishes a specific spatial arrangement that influences both its physical properties and chemical behavior. Computational models derived from InChI descriptors (InChI=1S/C9H13ClO3/c1-9(2)6(5(11)4-10)7(9)8(12)13-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1) confirm the transannular strain inherent to the cyclopropane ring, which enhances its reactivity in ring-opening reactions.
The chloroacetyl moiety introduces electrophilic character, enabling nucleophilic substitutions, while the methyl ester serves as a protecting group for carboxylic acid functionalities. This dual functionality allows the compound to participate in sequential reactions, such as acylations or ester hydrolyses, without compromising the cyclopropane core.
Synthesis and Optimization
A widely employed synthesis route involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloroacetyl chloride in the presence of triethylamine (Scheme 1). The base neutralizes hydrochloric acid generated during the acylation step, driving the reaction to completion. Key parameters influencing yield include temperature control (0–5°C to minimize side reactions) and stoichiometric precision to avoid over-acylation.
Table 1: Representative Synthesis Conditions
| Parameter | Value/Range |
|---|---|
| Reactants | 2,2-Dimethylcyclopropanecarboxylic acid, Chloroacetyl chloride |
| Base | Triethylamine (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Alternative methods, such as using mixed anhydrides or coupling reagents like DCC (dicyclohexylcarbodiimide), have been explored but show lower efficiency due to competing side reactions.
Applications in Chemical Synthesis
Intermediate for Heterocyclic Systems
The compound’s chloroacetyl group undergoes nucleophilic displacement with amines or thiols, forming β-chloroamide or thioester derivatives. These intermediates are pivotal in constructing pyrrolidine or thiazolidine rings, common motifs in bioactive molecules. For example, reaction with benzylamine produces a β-chloroamide precursor to antipsychotic drug candidates.
Cyclopropane Ring Functionalization
The strained cyclopropane ring participates in [2+1] cycloadditions with alkenes or alkynes, facilitated by transition-metal catalysts. This reactivity is exploited in natural product synthesis, such as the construction of terpene analogs with modified bicyclic frameworks.
Comparison to Structural Analogs
Related compounds, such as methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate (CAS 61898-95-1), share the cyclopropane core but differ in substituent electronic profiles . The dichlorovinyl group in the latter enhances insecticidal activity, as seen in permethrin derivatives, whereas the chloroacetyl group in the subject compound favors synthetic versatility over biocidal properties .
Research Findings and Innovations
Catalytic Asymmetric Synthesis
Recent studies highlight the use of chiral Lewis acids to induce enantioselective transformations of the compound. For instance, scandium(III)-pybox complexes catalyze the addition of Grignard reagents to the chloroacetyl group with >90% enantiomeric excess, enabling access to chiral β-hydroxy esters.
Stability and Degradation Pathways
Accelerated stability studies under varying pH conditions reveal hydrolytic sensitivity at the ester linkage. In acidic media (pH < 3), rapid cleavage to the carboxylic acid occurs, while alkaline conditions (pH > 10) promote cyclopropane ring opening via base-induced strain relief. These findings inform storage recommendations (anhydrous, inert atmosphere, -20°C) and reaction design.
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